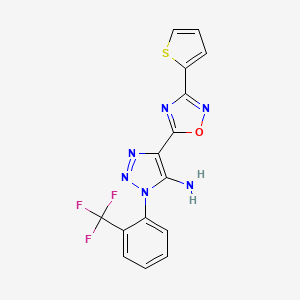

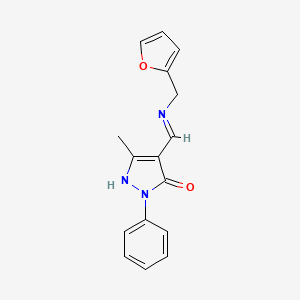

![molecular formula C12H12N4O2S B2374189 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 926247-82-7](/img/structure/B2374189.png)

1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc, which allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . The second route involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is similar to that of purines and isomeric to pteridines . They can have various substituents in positions 2 and 7 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation, cyclization, and reductive amination .科学的研究の応用

Facile Synthesis and Structural Diversity 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that can be synthesized through various chemical reactions, offering a structural diversity that can be tailored for specific scientific applications. Hamama et al. (2012) detailed the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, emphasizing the versatility in achieving different substitutions at specific positions on the compound, which is crucial for tailoring the compound's properties for targeted scientific applications (Hamama, 2012). Shumaila Shafi et al. (2020) highlighted the impact of multi-component reaction (MCR) technology in drug discovery, noting the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its significance in the realm of biological properties (Shafi, 2020).

Solid-Phase Synthesis and Structural Analysis Nadège Graveleau et al. (2003) presented a novel solid-phase synthesis approach for pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, starting from polymer-bound pyrimidine. This method provides a foundational technique for creating highly pure compounds, opening doors for scientific applications where purity and precise structural control are paramount (Graveleau, 2003).

Antioxidant and Antimicrobial Properties The pyrimido[4,5-d]pyrimidine structure has shown significant bioactivity, particularly in its derivatives. A. Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants, demonstrating the compound's potential in scientific research targeting oxidative stress-related conditions (Cahyana, 2020). Furthermore, A. Aksinenko et al. (2016) prepared a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones and evaluated their antibacterial and antifungal activities, showcasing the compound's relevance in antimicrobial research (Aksinenko, 2016).

特性

IUPAC Name |

1,7-dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-10-7-9(16(6-3-4-6)12(18)15-10)13-8(5-1-2-5)14-11(7)19/h5-6H,1-4H2,(H,13,14,19)(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSNBKBZUBMANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=S)C3=C(N2)N(C(=O)NC3=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)